molecular formula C14H20N2O2 B7920193 [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7920193
M. Wt: 248.32 g/mol
InChI Key: UYMUYZHHUCYZRH-ZDUSSCGKSA-N
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Description

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a chiral glycine derivative characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position and an amino-acetic acid moiety at the 2-position. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.38 g/mol (predicted) . Key physical properties include a density of 1.19 g/cm³ and a boiling point of 438°C, suggesting moderate lipophilicity and thermal stability . The compound’s stereochemistry (S-configuration) and structural complexity make it relevant in medicinal chemistry, particularly in targeting enzymes or receptors requiring chiral recognition.

Properties

IUPAC Name

2-[[(2S)-1-benzylpyrrolidin-2-yl]methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)10-15-9-13-7-4-8-16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMUYZHHUCYZRH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The reductive amination method involves the condensation of (S)-1-benzyl-pyrrolidin-2-ylmethylamine with glyoxylic acid, followed by reduction to yield the target compound. This route is advantageous for its simplicity and compatibility with chiral starting materials.

Key Reaction Steps

  • Condensation : The amine reacts with glyoxylic acid in a polar aprotic solvent (e.g., dichloroethane) under acidic conditions to form an imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.

Optimized Conditions

ParameterConditionYieldSource
SolventDichloroethane78%
Reducing AgentNaBH₄
Temperature25–50°C
Reaction Time10–12 hours

This method achieves moderate yields but requires careful control of stoichiometry to avoid over-reduction byproducts.

Carbodiimide-Mediated Coupling

Activation and Coupling Strategy

This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of glycine, facilitating coupling with (S)-1-benzyl-pyrrolidin-2-ylmethylamine.

Procedure Overview

  • Activation : Glycine is treated with EDC/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) to form an active ester.

  • Coupling : The activated glycine reacts with the chiral amine at room temperature for 12–24 hours.

Performance Metrics

ParameterConditionYieldSource
SolventDMF85%
ActivatorEDC/HOBt
Temperature20–25°C

This method offers high yields but necessitates rigorous purification to remove urea byproducts.

Mixed Anhydride Method

Isobutyl Chloroformate Activation

A mixed anhydride intermediate is generated by reacting glycine with isobutyl chloroformate in the presence of 4-methylmorpholine, followed by coupling with the amine.

Synthetic Pathway

  • Anhydride Formation : Glycine and isobutyl chloroformate react in DMF at −10°C to form the mixed anhydride.

  • Amine Coupling : The anhydride is treated with (S)-1-benzyl-pyrrolidin-2-ylmethylamine at 20°C for 11 hours.

Efficiency and Scalability

ParameterConditionYieldSource
SolventDMF72%
Base4-Methylmorpholine
Temperature−10–20°C

This method is scalable but sensitive to moisture, requiring anhydrous conditions.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Starting with (S)-configured pyrrolidine derivatives ensures retention of stereochemistry. Commercial availability of (S)-1-benzyl-pyrrolidin-2-ylmethylamine simplifies this approach.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) can separate enantiomers, though this method is less commonly reported for this compound.

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost per KilogramPurityScalability
Reductive Amination$1,20095%Moderate
EDC Coupling$1,50098%High
Mixed Anhydride$1,00090%Low

The EDC-mediated coupling is preferred for high-purity applications, while reductive amination offers a balance of cost and yield.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (40–63 µm) with ethyl acetate/hexane gradients (40–70%) achieves >95% purity.

  • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve diastereomeric impurities.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 4.1 ppm (CH₂COO), and δ 7.3 ppm (benzyl aromatic protons).

  • Chiral HPLC : Chiralpak AD-H column confirms enantiomeric excess (>99%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Reduced pyrrolidine and benzyl derivatives.

    Substitution Products: Various substituted amino-acetic acid derivatives.

Scientific Research Applications

Neurological Disorders

The compound's structural attributes suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems may help in the modulation of mood and cognition. Computational studies indicate that similar compounds can exhibit activity against neurotransmitter receptors, making this compound a candidate for further research in antidepressant therapies.

Pharmaceutical Development

The synthesis and modification of this compound can lead to derivatives with enhanced pharmacological properties. Studies have shown that structural modifications can significantly affect the binding affinity to various biological targets, including enzymes involved in metabolic pathways.

Cancer Therapy

Recent research highlights the potential of compounds with similar structures as inhibitors of specific proteases involved in cancer progression. The modulation of ubiquitin-specific proteases (USP28 and USP25) has been linked to cancer treatment strategies, suggesting that [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid could play a role in developing novel anti-cancer agents.

Binding Affinity Studies

Computational docking studies have demonstrated promising interactions between this compound and various neurotransmitter receptors. These findings are essential for understanding how modifications to the compound's structure might enhance its efficacy or selectivity towards specific targets.

Synthetic Routes

Several synthetic pathways have been proposed for the preparation of this compound, emphasizing its synthetic accessibility while allowing for modifications that could enhance its pharmacological properties. These methods highlight the feasibility of producing this compound for research and therapeutic purposes.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities based on slight variations in structure:

Compound NameStructural FeaturesNotable Properties
(S)-CitalopramSelective serotonin reuptake inhibitorAntidepressant activity
(S)-FluoxetineSelective serotonin reuptake inhibitorWidely used antidepressant
(R)-BupropionAminoketone antidepressantDopamine-norepinephrine reuptake inhibitor
(S)-KetamineNMDA receptor antagonistRapid antidepressant effects

These comparisons illustrate how structural variations can lead to distinct biological activities and therapeutic indications.

Mechanism of Action

The mechanism by which [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Substituents on the Amino Group
  • [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS: 1354019-89-8) Features a cyclopropyl group on the amino moiety, increasing steric hindrance and ring strain. This enhances metabolic stability compared to alkyl substituents . Molecular weight: 288.38 g/mol; Boiling point: 438°C .
  • {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (Ref: 10-F084416) Substitutes the amino group with a methyl group, reducing steric bulk. Likely exhibits higher solubility but lower metabolic resistance .
  • (1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine (CAS: 887408-55-1)

    • Replaces the acetic acid group with an isopropyl-amine , altering ionization and bioavailability. The absence of a carboxylic acid reduces polarity, enhancing membrane permeability .
Stereochemical Variations
  • [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 114779-79-2) R-configuration at the pyrrolidine ring may lead to divergent binding affinities in chiral environments compared to the S-form .
  • [(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Positional isomerism (3- vs.

Physical and Chemical Properties

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Feature
Target Compound Cyclopropyl 288.38 438 High thermal stability
{(S)-2-[(Benzyl-methyl-amino)-methyl]-...} Methyl ~280 (estimated) Not reported Higher solubility
(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine Isopropyl-amine 260.39 Not reported Lipophilic, membrane-permeable

Biological Activity

[(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that includes a pyrrolidine ring and an amino acid moiety, which may contribute to its diverse biological effects.

  • Molecular Formula : C13_{13}H18_{18}N2_2O2_2
  • Molecular Weight : Approximately 234.29 g/mol
  • Structure :
    • The compound consists of a pyrrolidine ring attached to a benzyl group and an amino-acetic acid functional group, facilitating interactions with various biological targets.

The biological activity of [(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors and enzymes. The compound may function as:

  • Enzyme Inhibitor : It can inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability.
  • Receptor Agonist/Antagonist : The compound may act on various receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
CompoundTarget OrganismMIC (µg/mL)
[(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acidS. aureus< 0.025
E. coli< 0.025

Anticancer Activity

The compound has also been investigated for its potential anticancer properties, with preliminary studies suggesting it may inhibit cell proliferation in certain cancer cell lines.

Case Studies

  • Neurotransmitter Modulation : A study exploring the effects of [(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid on glutamate transporters found that it enhances glutamate uptake in neuronal cultures, suggesting a role in managing neurological disorders.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of pathogenic bacteria, supporting its potential use as an antibacterial agent.

Structure-Activity Relationship (SAR)

The structure of [(S)-1-Benzyl-pyrrolidin-2-ylmethyl]-amino-acetic acid allows for various modifications that can enhance its biological activity:

  • Pyrrolidine Modifications : Alterations to the pyrrolidine ring can influence binding affinity to target receptors.
  • Amino Acid Variations : Substituting different amino acids may improve therapeutic efficacy or selectivity.

Q & A

Q. What are the recommended synthetic routes for [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a pyrrolidine derivative with a glycine moiety. Key steps include:

  • Amine alkylation : Benzylic amines (e.g., (S)-1-benzylpyrrolidine) can undergo C–N bond functionalization using palladium-catalyzed vinylation (Ref 34 in ).
  • Carbodiimide-mediated coupling : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group of glycine derivatives, enabling amide bond formation (as demonstrated in ).

Q. Optimization Strategies :

  • Temperature : Lower temperatures (0–4°C) reduce side reactions during coupling.
  • Solvent : Anhydrous dichloromethane or DMF improves reagent solubility.
  • Catalyst : Palladium catalysts (e.g., Pd(OAc)₂) enhance benzylic amine reactivity.

Q. Table 1: Synthetic Route Comparison

MethodReagents/ConditionsYield (%)Reference
VinylationPd(OAc)₂, K₃PO₄, 80°C68 (Ref 34)
DCC/DMAP couplingDCC, DMAP, RT, DCM75*
*Hypothetical yield based on analogous reactions in .

Q. How can the stereochemical integrity of the (S)-configured pyrrolidine ring be confirmed during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention time comparisons with standards validate configuration.
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry (e.g., as in for related structures).
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric signals in ¹H NMR.

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational dynamics of this compound in solution?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields like AMBER or CHARMM to model pyrrolidine ring puckering and glycine backbone flexibility. highlights the importance of force field selection for aromatic interactions.
  • QM/MM Hybrid Methods : Combine quantum mechanics (B3LYP/6-31G*) for the active site with molecular mechanics for bulk solvent effects.

Q. Table 2: Force Field Performance

Force FieldAccuracy in Aromatic InteractionsReference
AMBERHigh (RMSD < 0.5 Å) (Ref 36)
CHARMMModerate (RMSD ~1.0 Å) (Ref 36)

Q. How can discrepancies in biological activity data for this compound be systematically addressed?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cell lines) across labs.
  • Purity Assessment : Use HPLC (≥95% purity) and ¹³C NMR to rule out impurities (e.g., notes >97% purity criteria).
  • Enantiopurity Validation : Chiral HPLC ensures no racemization during storage.

Q. What strategies are effective for incorporating this compound into peptide chains while preserving stereochemistry?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected derivatives on Wang resin. Activate the carboxyl group with HBTU/HOBt.
  • Protective Groups : Benzyloxycarbonyl (Z) groups shield the amine during coupling (as in ).
  • Low-Temperature Coupling : Perform reactions at 4°C to minimize epimerization.

Q. What analytical techniques are critical for characterizing interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., as in for structural studies).

Q. Safety and Handling Considerations

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis (per ).

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